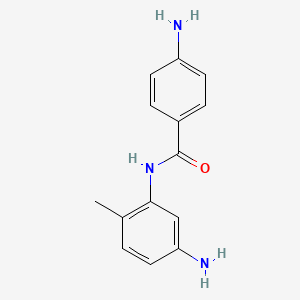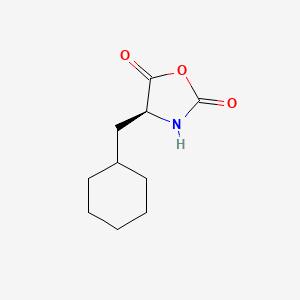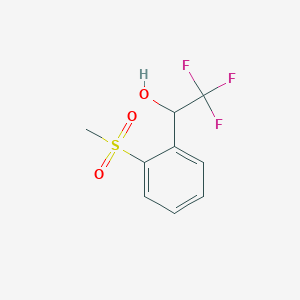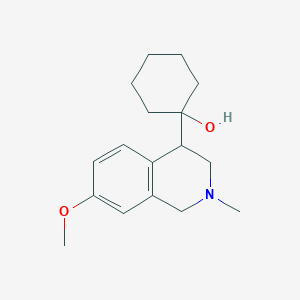![molecular formula C14H26O3 B11716426 (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールは、ノネノール鎖にテトラヒドロピラニルエーテル基が結合した有機化合物です。
準備方法
合成経路と反応条件
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールの合成は、通常、テトラヒドロピラニル(THP)エーテルを用いたヒドロキシル基の保護を含みます。これは、対応するアルコールとジヒドロピランを酸触媒の存在下で反応させることで実現できます 。反応条件には、通常、穏やかな温度とジクロロメタンなどの溶媒の使用が含まれます。
工業生産方法
この化合物の工業生産方法は、高収率と選択性を確保するために、連続フロー反応器を使用する場合があります。例えば、連続フロー反応器で150〜200℃で、フルフラール由来の3,4-ジヒドロピランをNi/SiO2上で水素化すると、テトラヒドロピランが効率的に生成されることが示されています .
化学反応の分析
反応の種類
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、アルコール基をカルボニル基に変換できます。
還元: ノネノール鎖の二重結合を単結合に還元できます。
置換: 適切な条件下で、テトラヒドロピラニル基を他の官能基で置換できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化にはPCC(ピリジニウムクロロクロメート)などの酸化剤、還元にはパラジウム触媒を使用した水素ガス、置換反応には酸または塩基などがあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンが生成される可能性があり、還元によって飽和アルコールが生成される可能性があります。
科学研究への応用
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 酵素機構と代謝経路の研究に使用できます。
工業: ポリマーやその他の工業用化学品の製造に使用されます。
科学的研究の応用
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。テトラヒドロピラニル基は、化学反応中のヒドロキシル基を保護することで、選択的な変換を可能にします。ノネノール鎖は、さまざまな生化学的経路に関与し、細胞プロセスに影響を与えることができます。
類似化合物の比較
類似化合物
テトラヒドロピラン: 同様の環構造を持つ単純な化合物。
ノネノール: テトラヒドロピラニル基を欠いているが、同様のノネノール鎖を持つ。
テトラヒドロピラニルエーテル: 同様の保護基を持つ、より幅広いクラスの化合物。
独自性
(E)-4-[(2-テトラヒドロピラニル)オキシ]-2-ノネン-1-オールは、テトラヒドロピラニルエーテル基とノネノール鎖の組み合わせにより、独特の化学的および物理的特性を持ち、ユニークです。この組み合わせにより、さまざまな分野で多様な用途が可能になり、研究および産業目的にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Nonenol: Lacks the tetrahydropyranyl group but has a similar nonenol chain.
Tetrahydropyranyl ethers: A broader class of compounds with similar protective groups.
Uniqueness
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is unique due to its combination of a tetrahydropyranyl ether group and a nonenol chain, which provides distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H26O3 |
|---|---|
分子量 |
242.35 g/mol |
IUPAC名 |
(E)-4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+ |
InChIキー |
FIQGQPUYKMJMOV-VQHVLOKHSA-N |
異性体SMILES |
CCCCCC(/C=C/CO)OC1CCCCO1 |
正規SMILES |
CCCCCC(C=CCO)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)

![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)
![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)



![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)
